molecular formula C19H36O5 B1246440 2,3-Dioctanoylglycerol

2,3-Dioctanoylglycerol

Cat. No. B1246440
M. Wt: 344.5 g/mol
InChI Key: ZQBULZYTDGUSSK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dioctanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both the 2- and 3-acyl groups are specified as octanoyl. It is a 2,3-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 1,2-dioctanoyl-sn-glycerol.

Scientific Research Applications

1. Role in Macrophage Activity

2,3-Dioctanoylglycerol is found to stimulate phospholipase A-type cleavage of phosphatidylinositol and release arachidonic acid from macrophage phospholipids, suggesting a role in macrophage-mediated immune responses (Emilsson, Wijkander, & Sundler, 1986).

2. Impact on T Lymphocytes

Research indicates that 2,3-Dioctanoylglycerol affects human peripheral resting T lymphocytes, influencing cell metabolism and interleukin 2 receptor expression. This suggests its importance in immune cell regulation (Asaoka, Oka, Yoshida, & Nishizuka, 1991).

3. Interaction with Protein Kinase C

Studies show that 2,3-Dioctanoylglycerol can activate protein kinase C, an enzyme vital in various cellular processes. This activation has implications for understanding cellular signaling pathways (Strawn et al., 1989).

4. Effect on Insulin Action

In rat adipocytes, 2,3-Dioctanoylglycerol has been shown to modulate insulin receptor function and its bioeffects, highlighting its potential significance in metabolic regulation (Terry, Levy, & Grunberger, 1991).

5. Influence on Neurotransmitter Release

Research suggests that 2,3-Dioctanoylglycerol can stimulate neurotransmitter release in the central nervous system. This finding is crucial for understanding neural communication and possibly neurological disorders (Nelson Davis & Patrick, 1990).

6. Modulation of Cardiac Myocytes

Studies indicate that 2,3-Dioctanoylglycerol can affect the amplitude of contractions in cardiac myocytes, demonstrating its potential impact on heart function and health (Huang et al., 1996).

7. Role in Calcium Channel Regulation

Research has shown that 2,3-Dioctanoylglycerol can influence calcium channels in various cell types, including myometrial cells. This effect is critical for understanding calcium signaling in cells (Kusaka & Sperelakis, 1995).

properties

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m1/s1

InChI Key

ZQBULZYTDGUSSK-QGZVFWFLSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC

SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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